PROPAN-2-YL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a cyclopenta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and furan rings, followed by their functionalization and coupling to form the final product. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Furan Ring: Typically synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The pyrazole and furan rings are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it
Properties
Molecular Formula |
C22H24N4O6S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H24N4O6S/c1-11(2)31-22(28)18-15-6-5-7-17(15)33-21(18)23-20(27)16-9-8-14(32-16)10-25-13(4)19(26(29)30)12(3)24-25/h8-9,11H,5-7,10H2,1-4H3,(H,23,27) |
InChI Key |
DMORMEJKCAWOAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC(C)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC(C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.